molecular formula C20H33NSn B2778330 4-(tributylstannyl)-1H-indole CAS No. 1025745-98-5

4-(tributylstannyl)-1H-indole

Cat. No. B2778330
CAS RN: 1025745-98-5
M. Wt: 406.201
InChI Key: KVEWWBCCRQUNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tributylstannyl)-1H-indole is an organotin compound. Organotin compounds are those which contain tin (Sn) bonded to carbon . They are used in a variety of applications, including as stabilizers for PVC and as biocides .


Chemical Reactions Analysis

Organotin compounds like 4-(tributylstannyl)-1H-indole can participate in various chemical reactions. For instance, they can be used in Stille-type palladium-catalyzed reactions . These reactions are often used to form carbon-carbon bonds, which are crucial in organic synthesis .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 2,3-Disubstituted Indoles : The Stille coupling of N-acyl-2-iodoanilines with 1-(tributylstannyl)-1-substituted allenes leads to the formation of 2-methyl-3-substituted indoles, showcasing a pathway for the synthesis of diverse indole structures (Mukai & Takahashi, 2005).

  • Preparation of Protected Anilines and Indoles : A method for preparing indoles from alpha-haloenones and alpha-(trialkylstannyl)enecarbamates involves Stille coupling and electrocyclic ring closure, useful for creating substituted indoles not easily prepared by conventional methods (Greshock & Funk, 2006).

  • 3-Indolecarboxylic Acid Derivatives Synthesis : This involves the palladium-catalyzed reductive N-heteroannulation using carbon monoxide, starting from 2-halo-1-nitrobenzenes and ethyl 2-(tributylstannyl)-2-propenoate, leading to indoles with ester functionality at the 3-position (Söderberg et al., 2008).

Analytical and Structural Studies

  • Hirshfeld Surface Analysis and DFT Calculations : The study of indole derivatives, including 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, using Hirshfeld surface analysis and DFT calculations, provides insights into the molecular structure and electronic properties of indole-based compounds (Geetha et al., 2019).

Novel Synthesis Techniques

  • Novel Catalyst for Bis(indolyl)methanes Synthesis : Trityl chloride is identified as an efficient catalyst for preparing bis(1H-indol-3-yl)methanes, a class of compounds with significant pharmaceutical properties. This catalyst offers a greener, solvent-free method for synthesizing indole derivatives (Khalafi‐Nezhad et al., 2008).

  • Regioselective Synthesis of Trihydrothiopyrano Indoles : This method produces 4-aryloxymethylene-2,3,5-trihydrothiopyrano[3,2-b]indoles, highlighting an approach for generating specific indole derivatives through a thio-Claisen rearrangement (Majumdar, Alam, & Muhuri, 2007).

Applications in Drug Synthesis and Pharmacology

  • Synthesis of Indole Alkaloids : Indole alkaloids, found in numerous natural products and bioactive molecules, are synthesized through various methods, including palladium-catalyzed reactions. This area of research is crucial for developing new pharmaceutical agents (Cacchi & Fabrizi, 2005).

  • Cholinesterase Inhibitors from Indole Derivatives : Synthesis of 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives from 1H-indol-3-acetic acid demonstrated their potential as cholinesterase inhibitors, indicating therapeutic applications in conditions like Alzheimer's disease (Mohsen, 2012).

Mechanism of Action

The mechanism of action of organotin compounds depends on their specific structure and the context in which they are used. For instance, in Stille reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon to form a new carbon-carbon bond .

Safety and Hazards

Organotin compounds can be toxic and pose environmental hazards. They are very toxic to aquatic life with long-lasting effects . They can also cause damage to organs through prolonged or repeated exposure . Therefore, it’s crucial to handle these compounds with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

tributyl(1H-indol-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-2,4-6,9H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEWWBCCRQUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tributylstannyl)-1H-indole

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